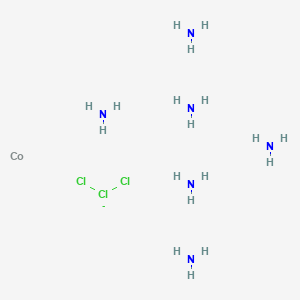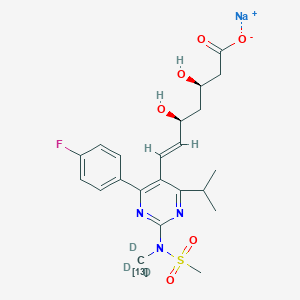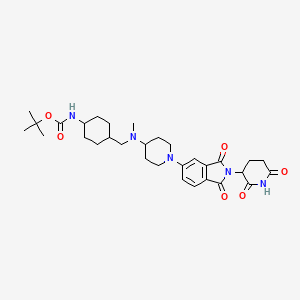
E3 Ligase Ligand-linker Conjugate 83
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 83 is a part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention in recent years. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the protein of interest. The formation of a ternary complex between these components leads to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 83 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized, followed by the attachment of a linker. The final step involves the conjugation of the protein-targeting ligand to the linker. Common reagents used in these reactions include primary amines, DIPEA, and DMF at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 83 undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for the formation of the final PROTAC molecule .
Common Reagents and Conditions: The common reagents used in these reactions include primary amines, DIPEA, and solvents like DMF and DMSO. The reactions are typically carried out at elevated temperatures to ensure complete conjugation .
Major Products: The major product of these reactions is the fully assembled this compound, which can then be used for targeted protein degradation .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 83 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 83 involves the formation of a ternary complex between the E3 ubiquitin ligase, the linker, and the protein of interest. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparación Con Compuestos Similares
E3 Ligase Ligand-linker Conjugate 83 is unique due to its specific ligand-linker combination, which provides high selectivity and efficiency in targeting proteins for degradation. Similar compounds include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase ligand.
MDM2-based PROTACs: These use MDM2 as the E3 ligase ligand.
Each of these compounds has its unique properties and applications, but this compound stands out due to its specific design and effectiveness in targeted protein degradation.
Propiedades
Fórmula molecular |
C31H43N5O6 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-methylamino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C31H43N5O6/c1-31(2,3)42-30(41)32-20-7-5-19(6-8-20)18-34(4)21-13-15-35(16-14-21)22-9-10-23-24(17-22)29(40)36(28(23)39)25-11-12-26(37)33-27(25)38/h9-10,17,19-21,25H,5-8,11-16,18H2,1-4H3,(H,32,41)(H,33,37,38) |
Clave InChI |
LDLCEEFOVTVEAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)

![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
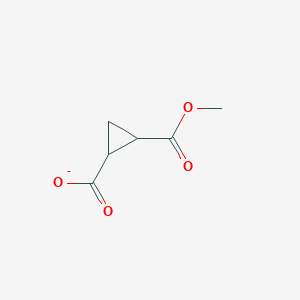
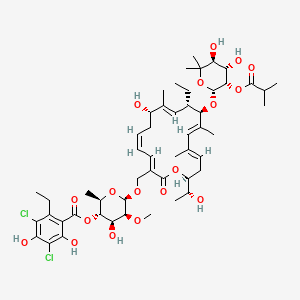
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
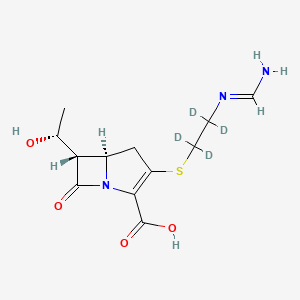
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
